1-Thiazol-2-yl-ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

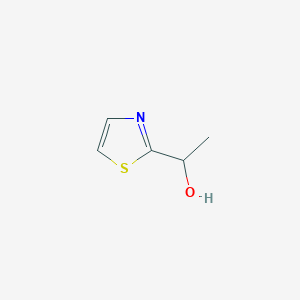

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYLXXDUJXUJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40982-30-7 | |

| Record name | 1-(1,3-thiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Thiazol-2-yl-ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Thiazol-2-yl-ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry. The thiazole moiety is a key structural component in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[1][2] This document delves into the specific characteristics of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The versatility of the thiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] this compound serves as a key building block in the synthesis of more complex thiazole-containing molecules, making a thorough understanding of its chemical properties essential for drug development professionals.[6]

Physicochemical and Safety Data

A foundational understanding of a molecule's physical and safety characteristics is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. These parameters are critical for experimental design, particularly in reaction setup and purification processes.

| Property | Value | Source |

| CAS Number | 40982-30-7 | |

| Molecular Formula | C₅H₇NOS | |

| Molecular Weight | 129.18 g/mol | |

| Appearance | Solid-Liquid Mixture | |

| Boiling Point | 200 °C at 760 mmHg | |

| Flash Point | 75 °C | |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | ChemBK |

| Storage | 2-8°C |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory environment. The following Globally Harmonized System (GHS) hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for thiazole ring formation, followed by functional group manipulation. The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole core.[7]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the reduction of the corresponding ketone, 2-acetylthiazole. This ketone can be synthesized via the Hantzsch thiazole synthesis from a thioamide and an α-haloketone.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a general procedure based on established methodologies for the synthesis of thiazole derivatives.[7][8][9]

Step 1: Synthesis of 2-Acetylthiazole

This step involves the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetylthiazole.

Step 2: Reduction to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis.

-

Reaction Setup: Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Variable (broad singlet) | bs | 1H |

| -CH(OH)- | ~5.0 | Quartet (q) | 1H |

| Thiazole-H4 | ~7.7 | Doublet (d) | 1H |

| Thiazole-H5 | ~7.3 | Doublet (d) | 1H |

| -CH₃ | ~1.6 | Doublet (d) | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Thiazole-C2 | ~170 |

| Thiazole-C4 | ~143 |

| Thiazole-C5 | ~119 |

| -CH(OH)- | ~68 |

| -CH₃ | ~23 |

Note: Chemical shifts are approximate.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | 3200-3600 | Broad, strong (alcohol) |

| C-H (sp²) | 3000-3100 | Medium (thiazole ring) |

| C-H (sp³) | 2850-3000 | Medium (ethyl group) |

| C=N | ~1600 | Medium (thiazole ring) |

| C-O | 1050-1150 | Strong (alcohol) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z = 129. Key fragmentation patterns would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the ethyl side chain.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the thiazole ring.

Reactions of the Hydroxyl Group

The secondary alcohol functionality allows for a range of transformations, including:

-

Oxidation: Oxidation of the hydroxyl group can regenerate the corresponding ketone, 2-acetylthiazole, or be further oxidized depending on the reaction conditions.[10][11]

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities to modulate the molecule's properties.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Reactions of the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan. The position of substitution is influenced by the existing substituents.

Applications as a Chiral Building Block

This compound exists as a racemic mixture. The individual enantiomers, (R)-1-(thiazol-2-yl)ethanol and (S)-1-(thiazol-2-yl)ethanol, are valuable chiral building blocks in asymmetric synthesis.[6] The stereochemistry of drug molecules is often critical for their biological activity, and the use of enantiomerically pure starting materials is a cornerstone of modern drug development. This compound serves as a precursor for the synthesis of more complex chiral molecules with potential therapeutic applications, including antifungal and antiviral agents.[6]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the versatility of its functional groups make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, synthesis, and potential applications, offering a solid foundation for researchers working with this important molecule. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future drug development efforts.

References

- MySkinRecipes. (R)-1-(Thiazol-2-yl)ethanol.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 183-191.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30(32), 3589-3610.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(15), 12257.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(3), 971.

- D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39.

- D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39.

- PubChem. (n.d.). 2-Acetyl-2-thiazoline. National Center for Biotechnology Information.

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2014). Science International, 2(1), 1-15.

- Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry, 2(2), 53-56.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(19), 6690.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 183-191.

- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Egyptian Journal of Chemistry, 65(10), 45-52.

Sources

- 1. kuey.net [kuey.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. acgpubs.org [acgpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemmethod.com [chemmethod.com]

- 10. mdpi.com [mdpi.com]

- 11. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

1-Thiazol-2-yl-ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Thiazol-2-yl-ethanol, a pivotal chemical compound in modern research and pharmaceutical development. We will explore its fundamental properties, synthesis protocols, and significant applications, offering expert insights and detailed methodologies to support scientists and researchers in the field.

Core Identification and Properties

Accurate identification and a thorough understanding of a compound's physicochemical properties are the bedrock of reproducible and reliable scientific research.

Chemical Abstracts Service (CAS) Number: While multiple isomers and related structures exist, the specific CAS number for 1-(Thiazol-2-yl)ethan-1-ol is 40982-30-7 .[1][2] It is crucial for researchers to verify the exact isomer and corresponding CAS number for their specific application to ensure the correct starting material. Related compounds, such as (R)-1-(Thiazol-2-yl)ethanol, have their own unique identifiers (CAS 134932-60-8).[]

Physicochemical Data Summary:

| Property | Data |

| Molecular Formula | C5H7NOS |

| Molecular Weight | 129.18 g/mol [4] |

| Appearance | Solid-Liquid Mixture[1] |

| Boiling Point | 200 °C at 760 mmHg[1] |

| Flash Point | 75 °C[1] |

| Purity | Typically ≥98%[1] |

Expert Insight: The physical state, described as a solid-liquid mixture, suggests that the melting point is near ambient temperature. This is a critical consideration for storage and handling, as temperature fluctuations can affect its physical state and ease of use. Proper storage at 4°C under nitrogen is recommended to maintain stability.[1]

Synthesis and Methodologies

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with various methods available to researchers.[5][6][7][8] The choice of synthetic route often depends on the desired scale, available starting materials, and required purity.

Experimental Protocol: Synthesis via Hantzsch Thiazole Synthesis (Conceptual)

A foundational method for creating the thiazole ring is the Hantzsch synthesis. While not a direct synthesis for this compound, understanding this core reaction provides a basis for many thiazole syntheses. The general principle involves the reaction of an α-haloketone with a thioamide.

Conceptual Workflow for Thiazole Ring Formation:

Caption: Conceptual workflow of the Hantzsch thiazole synthesis.

Trustworthiness: The Hantzsch synthesis is a robust and widely cited method, providing a reliable and self-validating system for the formation of the thiazole core. The resulting product can be rigorously characterized using spectroscopic methods (NMR, IR, MS) to confirm its structure.

Applications in Drug Development and Research

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and biologically active agents.[9][10][11] Its presence is often associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][11][12][13][14]

Signaling Pathway Involvement (Hypothetical):

Thiazole-containing compounds have been identified as inhibitors of various kinases and other key proteins in cellular signaling pathways. For instance, a hypothetical derivative of this compound could be designed to target a specific kinase in a cancer-related pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Authoritative Grounding: The development of thiazole derivatives as potent biological agents is a recurring theme in medicinal chemistry literature. Numerous studies have demonstrated the versatility of the thiazole scaffold in designing targeted therapies.[9][11][14] For example, Dasatinib, an anticancer drug, features a prominent thiazole moiety.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

-

Spill Response: Have a spill kit readily available and be familiar with the appropriate procedures for containment and cleanup.[15]

Expert Insight: The GHS pictograms and hazard statements provide a clear and immediate understanding of the primary risks.[1] Adherence to established safety guidelines is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice.[17][18][19]

Conclusion

This compound and its derivatives represent a cornerstone of modern heterocyclic chemistry with profound implications for drug discovery and materials science. This guide has provided a technical framework for understanding its core properties, synthesis, and applications. By integrating this knowledge with rigorous experimental design and a commitment to safety, researchers can continue to unlock the vast potential of this versatile chemical scaffold.

References

- Sigma-Aldrich. (n.d.). 1-(Thiazol-2-yl)ethan-1-ol.

- 2a biotech. (n.d.). This compound.

- BOC Sciences. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.

- The Fragrance Conservatory. (n.d.). 2-Acetylthiazole.

- Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56.

- BLDpharm. (n.d.). 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol.

- Shaikh, et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry.

- Manju, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.

- Sayed, S. M., & El-Gazzar, M. G. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(8), 1888.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4946.

- Niu, Z., Wang, Y. T., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.

- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.

- The Good Scents Company. (n.d.). 2-acetyl thiazole.

- Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.

- A review on thiazole based compounds & it's pharmacological activities. (2024). Journal of Pharmaceutical Research and Development.

- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020).

- PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol.

- PubChem. (n.d.). 2-Acetylthiazole.

- PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol.

- NIH Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.

- University of British Columbia. (n.d.). CHEMICAL SAFETY MANUAL.

- Chemical Safety. (n.d.). Environmental Management Systems.

- University of Alabama at Birmingham. (n.d.). Chemical Safety Training (CS101)

- University of Alabama at Birmingham. (n.d.).

Sources

- 1. 1-(Thiazol-2-yl)ethan-1-ol | 40982-30-7 [sigmaaldrich.com]

- 2. 2abiotech.net [2abiotech.net]

- 4. 2-(1,3-Thiazol-5-yl)ethan-1-ol | C5H7NOS | CID 11389596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application and synthesis of thiazole ring in clinically approved drugs. | Semantic Scholar [semanticscholar.org]

- 11. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 12. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. ors.od.nih.gov [ors.od.nih.gov]

- 16. uab.edu [uab.edu]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. chemicalsafety.com [chemicalsafety.com]

- 19. uab.edu [uab.edu]

Introduction: The Significance of 1-Thiazol-2-yl-ethanol in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis of 1-Thiazol-2-yl-ethanol: Pathways, Mechanisms, and Protocols

This compound is a crucial heterocyclic alcohol that serves as a versatile chiral building block in the synthesis of numerous pharmaceutical compounds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in a wide array of biologically active agents, including anticancer, antifungal, and antiviral drugs.[1][2][3] The stereochemistry of the secondary alcohol in this compound is often critical for the biological activity of the final active pharmaceutical ingredient (API), making its stereocontrolled synthesis a topic of significant interest for researchers in drug discovery and development.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying mechanisms, offering field-proven experimental protocols, and comparing the strategic advantages of each approach.

Pathway 1: Reductive Synthesis from 2-Acetylthiazole

The most direct and common approach to synthesizing this compound is through the reduction of the corresponding ketone, 2-acetylthiazole. This method is favored for its simplicity and the commercial availability of the starting material.[4] The core of this transformation is the conversion of a carbonyl group to a hydroxyl group via the addition of a hydride.

Causality and Mechanistic Insight

The reduction is typically achieved using a metal hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like ethanol, making the procedure safer and more convenient. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2-acetylthiazole. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the reaction or upon workup with water or a mild acid to yield the final alcohol product.

A generalized workflow for this reductive pathway is outlined below.

Caption: Reductive pathway from 2-acetylthiazole to this compound.

Quantitative Data Summary: Reduction of 2-Acetylthiazole

| Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Stereocontrol |

| Sodium Borohydride | Ethanol | 0 °C to RT | 1-3 hours | >90% | None (Racemic) |

| Lithium Aluminum Hydride | THF/Ether | 0 °C to RT | 1-2 hours | >95% | None (Racemic) |

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 2-acetylthiazole (1.0 eq.).

-

Dissolution: Anhydrous ethanol is added to dissolve the starting material completely (approx. 0.2 M concentration).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Sodium borohydride (1.1 eq.) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid at 0 °C.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.

Pathway 2: Grignard Addition to Thiazole-2-carboxaldehyde

An alternative and powerful strategy involves the formation of the critical C-C bond through the nucleophilic addition of an organometallic reagent to thiazole-2-carboxaldehyde.[5] The Grignard reaction is a classic and highly effective method for this purpose.[6][7] This pathway is particularly valuable when constructing derivatives with different alkyl or aryl groups at the carbinol center.

Causality and Mechanistic Insight

This synthesis begins with the formation of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), by reacting methyl bromide with magnesium metal in an anhydrous ether solvent.[6] The carbon-magnesium bond is highly polarized, rendering the methyl carbon strongly nucleophilic.[7]

The core of the reaction is the nucleophilic attack of this carbanion-like methyl group on the electrophilic carbonyl carbon of thiazole-2-carboxaldehyde.[6][8] This addition breaks the carbonyl π-bond and forms a magnesium alkoxide intermediate. A subsequent acidic workup is required to protonate the alkoxide, yielding the final this compound product.[8] It is critical to perform the reaction under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[7]

Caption: Grignard synthesis pathway for this compound.

Quantitative Data Summary: Grignard Addition

| Grignard Reagent | Solvent | Temperature | Reaction Time | Typical Yield | Stereocontrol |

| Methylmagnesium Bromide | THF | 0 °C to RT | 2-4 hours | 75-85% | None (Racemic) |

| Methylmagnesium Iodide | Ether | 0 °C to reflux | 2-4 hours | 70-80% | None (Racemic) |

Experimental Protocol: Grignard Reaction

-

Setup: All glassware must be flame-dried under vacuum and the reaction conducted under an inert atmosphere (Nitrogen or Argon).

-

Grignard Preparation: In a three-neck flask, magnesium turnings (1.2 eq.) are suspended in anhydrous THF. A solution of methyl bromide (1.1 eq.) in THF is added dropwise. The reaction is initiated (e.g., with a heat gun or iodine crystal) and maintained at a gentle reflux until the magnesium is consumed.

-

Aldehyde Addition: The prepared Grignard reagent is cooled to 0 °C. A solution of thiazole-2-carboxaldehyde (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Workup: The reaction is cooled to 0 °C and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The resulting mixture is filtered (if necessary) and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Pathway 3: Asymmetric and Biocatalytic Synthesis

For pharmaceutical applications, obtaining a single enantiomer of this compound is paramount. This requires asymmetric synthesis strategies that can selectively produce either the (R)- or (S)-enantiomer.

Causality and Mechanistic Insight

1. Chiral Catalysis: This approach modifies the reductive pathway by using a chiral catalyst to control the facial selectivity of the hydride attack on the prochiral ketone (2-acetylthiazole). For example, a borane reduction can be rendered highly enantioselective by using a Corey-Bakshi-Shibata (CBS) catalyst. The catalyst forms a complex with borane, creating a sterically defined pocket that directs the hydride transfer to one face of the ketone, preferentially forming one enantiomer.

2. Biocatalysis: Leveraging enzymes offers an environmentally friendly and often highly selective alternative.[9][10] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity (often >99% e.e.). The enzyme's active site binds the substrate in a specific orientation, ensuring the hydride (typically from a cofactor like NADPH) is delivered to only one prochiral face. This method is advantageous for its mild reaction conditions (aqueous buffer, room temperature) and high selectivity.[11]

Caption: Comparison of asymmetric and biocatalytic approaches to enantiopure alcohol.

Quantitative Data Summary: Asymmetric Methods

| Method | Reagent/Catalyst | Solvent | Temp. | Yield | Enantiomeric Excess (e.e.) |

| CBS Reduction | (R)-CBS catalyst, Borane-DMS | THF | -20 °C | 85-95% | 90-98% |

| Biocatalytic Reduction | Ketoreductase (KRED) | Aqueous Buffer | RT | >90% | >99% |

Experimental Protocol: Representative Biocatalytic Reduction

-

Buffer Preparation: A phosphate buffer (e.g., 100 mM, pH 7.0) is prepared.

-

Cofactor Regeneration (Optional but recommended): A cofactor regeneration system is often employed, such as glucose and glucose dehydrogenase (GDH), to recycle the expensive NADPH cofactor. These are added to the buffer.

-

Enzyme and Substrate Addition: The ketoreductase enzyme (KRED) and NADPH are added to the buffer solution. 2-Acetylthiazole, often dissolved in a co-solvent like DMSO to aid solubility, is then added to the mixture.

-

Reaction: The reaction is gently agitated (e.g., on an orbital shaker) at room temperature (25-30 °C). The pH may be monitored and adjusted as needed.

-

Monitoring: The reaction progress and enantiomeric excess are monitored by chiral HPLC.

-

Workup and Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Purification: The organic layers are combined, dried, and concentrated to yield the highly enantiopure product. Further purification is often not required due to the high selectivity of the enzyme.

Conclusion and Strategic Outlook

The synthesis of this compound can be approached through several effective pathways, the choice of which depends on the specific requirements of the project.

-

For rapid, large-scale production of racemic material , the reduction of 2-acetylthiazole with sodium borohydride is the most straightforward and cost-effective method.

-

The Grignard addition to thiazole-2-carboxaldehyde offers greater flexibility for creating analogues with varied substituents at the alcohol carbon.

-

For applications in drug development where enantiopurity is non-negotiable, asymmetric and biocatalytic methods are essential. Biocatalysis, in particular, represents a green, highly efficient, and exceptionally selective strategy that aligns with modern pharmaceutical manufacturing standards.[9][10]

Future research will likely focus on the discovery of more robust and versatile enzymes for biocatalysis and the development of novel, non-precious metal-based catalysts for asymmetric reductions, further enhancing the accessibility of this vital chiral building block for the advancement of medicinal chemistry.

References

- Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 53-56. [Link]

- MySkinRecipes. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.

- Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8213. [Link]

- Shaibah, H., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.

- ResearchGate. (n.d.). Synthetic route of thiazolyl-1,2,3-triazolyl-ethanol, 6a–t.

- Mahajan, N. S., et al. (n.d.). SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. TSI Journals. [Link]

- Gomha, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(18), 4250. [Link]

- Al-Ghorbani, M., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-13. [Link]

- Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(41), 38243-38255. [Link]

- Singh, P., & Singh, J. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2). [Link]

- Zheng, Y., et al. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Molecular Structure, 1285, 135438. [Link]

- Scite.ai. (n.d.). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2.

- Gomha, S. M., et al. (2023). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 28(23), 7785. [Link]

- Kumar, M., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 128-137. [Link]

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

- PubChem. (n.d.). 2-Acetylthiazole.

Sources

- 1. (R)-1-(Thiazol-2-yl)ethanol [myskinrecipes.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10200-59-6|Thiazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. leah4sci.com [leah4sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemrevlett.com [chemrevlett.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Thiazol-2-yl-ethanol

This guide provides a comprehensive analysis of the spectroscopic data for 1-Thiazol-2-yl-ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry and drug development. As a key building block, its unambiguous structural confirmation is paramount. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed for researchers, scientists, and professionals in drug development.

Introduction: The Importance of Spectroscopic Verification

This compound (C₅H₇NOS) is a chiral alcohol featuring a thiazole ring. The thiazole moiety is a common scaffold in many pharmaceutical compounds, valued for its diverse biological activities. Spectroscopic analysis provides the definitive molecular fingerprint necessary for structural elucidation, purity assessment, and quality control, ensuring the integrity of downstream applications. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to build a cohesive and validated structural profile of the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide to assign specific signals to their corresponding atoms.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the aromatic, electron-withdrawing nature of the thiazole ring and the electronegativity of the hydroxyl group.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 (Thiazole) | 7.6 - 7.8 | Doublet (d) | ~3.5 | 1H |

| H4 (Thiazole) | 7.2 - 7.4 | Doublet (d) | ~3.5 | 1H |

| H6 (-CH(OH)-) | 5.0 - 5.2 | Quartet (q) | ~6.5 | 1H |

| OH (Alcohol) | 2.5 - 4.0 (variable) | Broad Singlet (br s) | - | 1H |

| H8 (-CH₃) | 1.5 - 1.7 | Doublet (d) | ~6.5 | 3H |

Interpretation and Causality

-

Thiazole Protons (H4, H5): The protons on the thiazole ring appear in the aromatic region (downfield).[3][4] H5 is typically slightly downfield of H4 due to its proximity to the nitrogen atom. They couple to each other, resulting in a pair of doublets with a small coupling constant (³JHH ≈ 3.5 Hz), which is characteristic of cis-protons on this type of five-membered ring.

-

Methine Proton (H6): This proton is attached to a carbon bearing both the electron-withdrawing thiazole ring and an electronegative oxygen atom, shifting it significantly downfield to the 5.0-5.2 ppm range.[1] It is split into a quartet by the three equivalent protons of the adjacent methyl group (H8), following the n+1 rule.

-

Methyl Protons (H8): These protons are in a standard aliphatic environment but are adjacent to the chiral center (C6). They appear as a doublet around 1.5-1.7 ppm due to coupling with the single methine proton (H6).

-

Hydroxyl Proton (OH): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature, as these factors affect hydrogen bonding.[1] It typically appears as a broad singlet because its coupling to H6 is often averaged out by rapid chemical exchange. This signal can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR sample will cause the OH peak to disappear due to proton-deuterium exchange.[1]

Caption: Key ¹H-¹H coupling relationships in this compound.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5][6] The choice of solvent is critical; for polar molecules like this, DMSO-d₆ can be an excellent choice.[5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are present.[6]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm), though the residual solvent peak can also be used for referencing.[7][8]

-

Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR are generally sufficient.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon environments in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak.

Predicted ¹³C NMR Data

The molecule has five unique carbon atoms, and thus, five signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole, C-S/N) | 168 - 172 |

| C4 (Thiazole, C-H) | 142 - 145 |

| C5 (Thiazole, C-H) | 118 - 122 |

| C6 (-CH(OH)-) | 65 - 70 |

| C8 (-CH₃) | 22 - 26 |

Interpretation and Causality

-

Thiazole Carbons (C2, C4, C5): These carbons resonate in the aromatic/heteroaromatic region. C2 is the most downfield carbon due to its position between two heteroatoms (N and S).[9] C4 and C5 are distinguished based on established data for thiazole derivatives.[9][10]

-

Alcohol Carbons (C6, C8): C6, being directly attached to the electronegative oxygen, appears in the 65-70 ppm range.[11] C8 is a typical aliphatic methyl carbon and appears furthest upfield.[11][12]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample is required than for ¹H NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[5][6]

-

Acquisition: The experiment is run using a proton-decoupled pulse sequence. A greater number of scans is necessary to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time (20 minutes to several hours).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13][14]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | O-H stretch (alcohol, H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H stretch (aromatic, thiazole) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic, ethanol side-chain) | Medium |

| ~1600, ~1470 | C=C / C=N stretch (thiazole ring) | Medium-Weak |

| 1200 - 1000 | C-O stretch (secondary alcohol) | Strong |

Interpretation and Causality

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, centered around 3300 cm⁻¹.[1][15][16] The broadening is a direct result of intermolecular hydrogen bonding.[15]

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the thiazole ring), while those just below 3000 cm⁻¹ are from sp³-hybridized carbons (the ethanol side chain).

-

Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including the C=C and C=N stretching vibrations of the thiazole ring.[15] A strong peak between 1000-1200 cm⁻¹ is characteristic of the C-O stretching vibration of the secondary alcohol group.[16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method requiring minimal sample preparation.[18][19][20]

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[21]

-

Sample Application: Place a small amount of the liquid or solid this compound directly onto the diamond or germanium crystal.[18]

-

Pressure Application: If the sample is solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[18]

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like alcohols, typically yielding a protonated molecular ion [M+H]⁺.[22][23][24]

Predicted Mass Spectrometry Data (ESI+)

-

Molecular Formula: C₅H₇NOS

-

Molecular Weight: 129.02 g/mol (Monoisotopic)

-

Predicted [M+H]⁺: m/z 130.03

| m/z (Predicted) | Assignment | Interpretation |

| 130.03 | [M+H]⁺ | Protonated molecular ion |

| 112.02 | [M+H - H₂O]⁺ | Loss of water from the alcohol |

| 115.01 | [M+H - CH₃]⁺ | Loss of a methyl radical (less common in ESI) |

| 86.01 | [C₃H₄NS]⁺ | Cleavage of the C2-C6 bond (α-cleavage) |

Interpretation and Fragmentation

The fragmentation pattern provides a roadmap of the molecule's structure.[25] In tandem MS (MS/MS), the precursor ion ([M+H]⁺) is selected and fragmented via collision-induced dissociation (CID).[26]

-

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (18 Da), leading to a peak at m/z 112.[25]

-

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen-bearing carbon (the C2-C6 bond) is also a characteristic fragmentation for alcohols. This would result in the formation of a stable thiazolyl-containing cation. Thiazole rings themselves are quite stable, and their fragmentation often involves ring opening.[27][28][29]

Caption: Plausible ESI-MS fragmentation pathways for this compound.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[26]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the emitter to generate a fine spray of charged droplets.[22]

-

Detection: As the solvent evaporates, ions are released into the gas phase and enter the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[22][30]

Conclusion: A Unified Spectroscopic Profile

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

MS confirms the molecular weight (m/z 130 for [M+H]⁺) and elemental formula.

-

IR confirms the presence of key functional groups: the alcohol (broad O-H stretch ~3300 cm⁻¹) and the thiazole ring (C=N, C=C stretches).

-

¹³C NMR confirms the presence of five unique carbon environments, consistent with the proposed structure.

-

¹H NMR provides the most detailed structural map, confirming the number and connectivity of all non-exchangeable protons, including the characteristic patterns of the thiazole ring and the ethanol side chain.

This multi-faceted spectroscopic approach ensures the highest level of confidence in the identity and structure of this compound, a critical requirement for its application in research and development.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Ye, T., et al. (2021). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- The Royal Society of Chemistry. (2021). NMR Approaches for Probing the Polar Metabolome. In Books.

- Lo, D. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- de Hoffmann, E., & Stroobant, V. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central.

- Unknown Author. (n.d.). Fourier Transform Infrared Spectroscopy.

- King, F. L. (2001). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Wikipedia. (n.d.). Electrospray ionization.

- Schalley, C. A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.

- Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.

- Snaddon, T. N., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PubMed Central.

- Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts.

- Unknown Author. (n.d.). 13C NMR Chemical Shift Table.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.

- Mohamed, Y. F., & El-Sawy, A. A. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

- Harvey, D. (n.d.). Spectroscopic Methods.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol.

- Chromedia. (n.d.). Chapter 10: Spectroscopic Methods.

- ResearchGate. (n.d.). Evaluation of Infrared Spectroscopic Methods for the Study of Structural Properties of Liquid Alcohols.

- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.

- ResearchGate. (n.d.). FTIR spectrum of pure ethanol.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. asianpubs.org [asianpubs.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108) [hmdb.ca]

- 13. resources.saylor.org [resources.saylor.org]

- 14. chromedia.org [chromedia.org]

- 15. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. allsubjectjournal.com [allsubjectjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. youtube.com [youtube.com]

- 21. mse.washington.edu [mse.washington.edu]

- 22. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. uab.edu [uab.edu]

- 27. researchgate.net [researchgate.net]

- 28. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Thiazol-2-yl-ethanol

Abstract

1-Thiazol-2-yl-ethanol is a heterocyclic compound of interest, yet its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its biological activity. While direct experimental evidence for this compound is scarce, this document synthesizes information on the well-established pharmacology of the thiazole ring and the ethanol moiety to propose putative mechanisms and outline a rigorous, multi-faceted research program to elucidate its precise molecular targets and signaling pathways. We present a series of detailed experimental protocols, from initial target screening to in-depth pathway analysis, to empower researchers to systematically unravel the therapeutic potential of this intriguing molecule.

Introduction: The Thiazole Scaffold and the Ethanol Moiety - A Promising Combination

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Its unique electronic properties and ability to form hydrogen bonds and coordinate with metal ions contribute to its diverse pharmacological profiles. The presence of an ethanol group attached to the 2-position of the thiazole ring in this compound introduces a hydroxyl group and a short alkyl chain, which can significantly influence its solubility, metabolic stability, and potential for protein-ligand interactions. Notably, (R)-1-(Thiazol-2-yl)ethanol serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly antifungal and antiviral agents, underscoring the biological relevance of this structural motif.[6][]

Given the absence of direct studies on this compound's mechanism of action, this guide will explore plausible hypotheses based on the known activities of structurally related compounds and provide a detailed roadmap for their experimental validation.

Putative Mechanisms of Action: An Evidence-Based Extrapolation

Based on the extensive literature on thiazole derivatives and the known pharmacology of ethanol, we can postulate several potential mechanisms of action for this compound. These hypotheses should serve as the foundation for a targeted research program.

Hypothesis 1: Inhibition of Key Metabolic or Signaling Enzymes

Many thiazole-containing compounds exert their effects through enzyme inhibition. The structural features of this compound suggest it could be an inhibitor of various enzymes.

-

Dihydrofolate Reductase (DHFR) Inhibition: Some thiazole derivatives have shown potential to inhibit DHFR, an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes.[2] This inhibition would lead to antimicrobial and potentially anticancer effects.

-

Tyrosyl-tRNA Synthetase Inhibition: Molecular docking studies have suggested that certain thiazole compounds may target bacterial tyrosyl-tRNA synthetase, an essential enzyme in protein synthesis.[2]

-

Histone Acetyltransferase (HAT) Inhibition: While structurally distinct, (thiazol-2-yl)hydrazones have been identified as inhibitors of p300 and PCAF histone acetyltransferases, suggesting that the thiazole scaffold can be adapted to target epigenetic modulators.[8]

-

Cyclooxygenase (COX) Inhibition: Certain 2-thio-diarylimidazole derivatives containing a thiazole moiety have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation.[9]

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[10]

Hypothesis 2: Modulation of Neurotransmitter Receptors

The ethanol moiety of the molecule raises the possibility of interactions with central nervous system (CNS) targets, particularly ligand-gated ion channels.

-

GABA-A Receptor Modulation: Ethanol is a well-known positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12] This potentiation of GABAergic signaling contributes to the sedative and anxiolytic effects of ethanol. It is conceivable that the ethanol portion of this compound could interact with GABA-A receptors, potentially at inter- or intra-subunit binding sites within the transmembrane domains.[13] The thiazole group would likely modify this interaction, potentially altering potency, selectivity for specific GABA-A receptor subtypes, or the nature of the modulation (e.g., agonist, antagonist, or modulator). Several studies have implicated specific GABA-A receptor subtypes, particularly those containing α4/6 and δ subunits, in the actions of ethanol.[11]

Hypothesis 3: Disruption of Microbial Cell Integrity or Function

The established antimicrobial activity of many thiazole derivatives suggests that this compound could act via mechanisms that compromise microbial viability.

-

Membrane Disruption: The lipophilic nature of the thiazole ring combined with the polar ethanol group could allow the molecule to intercalate into and disrupt the integrity of microbial cell membranes.

-

Inhibition of Biofilm Formation: Many antimicrobial agents function by preventing the formation of biofilms, which are critical for microbial survival and virulence.

A Proposed Research Program for Elucidating the Mechanism of Action

To move from hypothesis to definitive mechanism, a systematic and multi-pronged experimental approach is required. The following sections outline a comprehensive research program designed for this purpose.

Phase 1: Initial Target Identification and Biological Profiling

The initial phase focuses on broad screening to identify potential biological targets and characterize the general biological activity of this compound.

A panel of in vitro assays should be conducted to determine the primary biological effects of the compound.

Table 1: Initial In Vitro Biological Activity Screening Panel

| Assay Type | Target Organisms/Cell Lines | Endpoint | Rationale |

| Antimicrobial Susceptibility Testing | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC) | To confirm and quantify the predicted antimicrobial and antifungal activity. |

| Cytotoxicity Assay | Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) | IC50 (50% inhibitory concentration) | To assess potential anticancer activity and general cytotoxicity. |

| Anti-inflammatory Assay | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) | Measurement of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) | To evaluate potential anti-inflammatory properties. |

Based on the hypotheses generated in Section 2, a focused screening against specific molecular targets is warranted.

Table 2: Target-Based Screening Panel

| Target Class | Specific Targets | Assay Type | Rationale |

| Enzymes | DHFR, Tyrosyl-tRNA synthetase, p300/PCAF HATs, COX-1/COX-2, 11β-HSD1 | Enzyme inhibition assays (e.g., fluorescence-based, colorimetric) | To directly test the enzyme inhibition hypotheses. |

| Neurotransmitter Receptors | GABA-A receptor subtypes (e.g., α1β2γ2, α4β3δ) | Radioligand binding assays, electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) | To investigate direct binding and functional modulation of GABA-A receptors. |

| Other Receptors | Zinc-Activated Channel (ZAC) | Electrophysiology | Based on the activity of other N-(thiazol-2-yl)-benzamide analogs.[14] |

Phase 2: Target Validation and Mechanism Deconvolution

Once a primary biological activity and/or a set of initial "hits" from target-based screening are identified, the next phase involves validating these targets and elucidating the downstream signaling pathways.

This protocol details the steps to assess the functional modulation of GABA-A receptors by this compound.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., human α1, β2, and γ2s). Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).

-

Clamp the membrane potential at -60 mV.

-

-

Compound Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20).

-

Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Measure the potentiation or inhibition of the GABA-evoked current.

-

-

Data Analysis:

-

Construct concentration-response curves for this compound's modulatory effect.

-

Determine the EC50 or IC50 for modulation.

-

Investigate the effect of this compound on the GABA EC50 to distinguish between competitive and allosteric mechanisms.

-

Should this compound be found to interact with a specific receptor or enzyme, the subsequent step is to map the downstream signaling cascade.

Experimental Workflow: Investigating Downstream Signaling

Caption: Hypothetical mechanism of this compound as a GABA-A receptor modulator.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure, rooted in the pharmacologically privileged thiazole scaffold, suggests significant therapeutic potential. This technical guide provides a robust, hypothesis-driven framework for researchers to systematically investigate its biological activities. By pursuing the outlined research program, the scientific community can unlock the therapeutic promise of this compound and pave the way for the development of novel drugs for a range of diseases. The journey to understanding the intricate molecular interactions of this compound begins with a structured and comprehensive scientific inquiry.

References

- PriyaMatharasi, D., Revathi, K., & Amritha, N. (2020). Isolation and biological evaluation of thiazole ethanol derivative secondary metabolite from marine derived fungus Aspergilliusterreus. Annals of the Romanian Society for Cell Biology, 24(1), 931–940. [Link]

- MySkinRecipes. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.

- Ghotaslou, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(17), 6393. [Link]

- National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(13), 2449. [Link]

- Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]

- Pattan, S. R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 18(4), 479-497.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Manju, S. L., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.

- ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation.

- International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. ijpsrr.com. [Link]

- ResearchGate. (n.d.). Evaluation of a large library of (thiazol-2-yl)hydrazones and analogues as histone acetyltransferase inhibitors: Enzyme and cellular studies.

- International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.

- Hansen, K. B., et al. (2019). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 159, 107567. [Link]

- Duclos, O., & Le Huerou, Y. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(1), 32–60. [Link]

- Gorsky, L. D., & Coon, M. J. (1990). Effects of ethanol and inhibitors on the binding and metabolism of acetaminophen and N-acetyl-p-benzoquinone imine by hepatic microsomes from control and ethanol-treated rats. Drug Metabolism and Disposition, 18(6), 973–979. [Link]

- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 209-242. [Link]

- Beyza, B., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Research in Pharmacy, 25(4), 481-495. [Link]

- Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. [Link]

- Ochoa-de la Paz, O., et al. (2013). Identification of an Inhibitory Alcohol Binding Site in GABAA ρ1 Receptors. PLoS ONE, 8(6), e64744. [Link]

- El-Desoky, S. I., et al. (2003). Synthesis of some new thiazole derivatives of pharmaceutical interest. Sulfur Letters, 26(3), 127-135. [Link]

- National Center for Biotechnology Information. (2013). GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites.

- Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry, 28(1), 107-114. [Link]

- Grobin, A. C., et al. (2009). The role of GABAA receptors in the acute and chronic effects of ethanol: a decade of progress. Psychopharmacology, 205(4), 529–564. [Link]

- Borghese, C. M., & Harris, R. A. (2013). GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites. Journal of Neurochemistry, 128(2), 220–229. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. (R)-1-(Thiazol-2-yl)ethanol [myskinrecipes.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies | MDPI [mdpi.com]

- 11. The role of GABAA receptors in the acute and chronic effects of ethanol: a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA(A) receptor transmembrane amino acids are critical for alcohol action: disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 1-Thiazol-2-yl-ethanol

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of pharmacologically active compounds, both natural and synthetic, including the essential vitamin B1 (Thiamine).[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

This compound (CAS No: 40982-30-7) represents a key building block in this chemical space. As a functionalized thiazole, it provides a reactive handle—the secondary alcohol—for further chemical modification, enabling the synthesis of diverse and complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and their underlying scientific principles.

Core Physicochemical Profile

A foundational understanding of a molecule begins with its core identity and physical characteristics. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identity

The structure of this compound is fundamental to its properties. The combination of the aromatic thiazole ring and the chiral ethanol substituent dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for planning synthetic routes, purification strategies, and for predicting the compound's behavior in various solvents and temperature conditions.

| Property | Value | Source |

| CAS Number | 40982-30-7 | [5] |

| Molecular Formula | C₅H₇NOS | [5] |

| Molecular Weight | 129.18 g/mol | [5] |

| Physical Form | Solid-Liquid Mixture | [5] |

| Boiling Point | 200 °C at 760 mmHg | [5] |

| Melting Point | Not Available | [5] |

| Flash Point | 75 °C | [5] |

| Solubility | Data not available; expected to be soluble in polar organic solvents and moderately soluble in water. | N/A |

| pKa | Data not available; the thiazole nitrogen is weakly basic. | N/A |

Experimental Protocols for Physicochemical Characterization